N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide

GPCR modulation drug-target prediction regioisomer selectivity

N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide (synonym: N-((6-cyclopropylpyrimidin-4-yl)methyl)picolinamide) is a synthetic small molecule (C14H14N4O, MW 254.29 g/mol) comprising a pyridine-2-carboxamide (picolinamide) warhead linked via a methylene spacer to a 6-cyclopropylpyrimidine core. The compound is catalogued primarily as a research chemical for non-human investigational use and has been annotated in computational drug-target prediction databases as having potential relevance to inflammation, oncology, and antiviral research.

Molecular Formula C14H14N4O
Molecular Weight 254.293
CAS No. 2175979-24-3
Cat. No. B2570067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide
CAS2175979-24-3
Molecular FormulaC14H14N4O
Molecular Weight254.293
Structural Identifiers
SMILESC1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CC=N3
InChIInChI=1S/C14H14N4O/c19-14(12-3-1-2-6-15-12)16-8-11-7-13(10-4-5-10)18-9-17-11/h1-3,6-7,9-10H,4-5,8H2,(H,16,19)
InChIKeyMUHHAPXUBFPAJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide (CAS 2175979-24-3): Procurement & Structural Baseline


N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide (synonym: N-((6-cyclopropylpyrimidin-4-yl)methyl)picolinamide) is a synthetic small molecule (C14H14N4O, MW 254.29 g/mol) comprising a pyridine-2-carboxamide (picolinamide) warhead linked via a methylene spacer to a 6-cyclopropylpyrimidine core . The compound is catalogued primarily as a research chemical for non-human investigational use and has been annotated in computational drug-target prediction databases as having potential relevance to inflammation, oncology, and antiviral research [1][2]. Its structural features—a cyclopropyl ring, a pyrimidine hinge-binding motif, and a picolinamide moiety—place it within the broader class of heteroaryl carboxamides explored as kinase inhibitors, GPCR modulators, and epigenetic enzyme ligands.

Why N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide Cannot Be Generically Substituted by In-Class Pyrimidine Carboxamides


In-class pyrimidine carboxamides (e.g., 4,6-dimethylpyrimidine-5-carboxamides, simple nicotinamides) are not automatically interchangeable with the target compound for three reasons: (i) the 6-cyclopropylpyrimidine scaffold introduces conformational restriction and alters the electron density of the hinge-binding region relative to methyl- or unsubstituted pyrimidines, a feature shown to modulate kinase selectivity and CYP450-mediated metabolism in structurally related series [1]; (ii) the picolinamide (pyridine-2-carboxamide) moiety provides a distinct hydrogen-bond donor/acceptor geometry compared to the regioisomeric nicotinamide (pyridine-3-carboxamide) or isonicotinamide (pyridine-4-carboxamide), which directly impacts target engagement—exemplified by the differential CCR5 antagonist potency of nicotinamide-N-oxide versus isonicotinamide analogues [2]; (iii) the methylene linker length and flexibility are not conserved across all pyrimidine carboxamides, meaning that substitution by a direct amide or a longer alkyl chain would alter the spatial relationship between the hinge-binding motif and the solvent-exposed picolinamide group. Without controlled comparative studies, generic replacement risks loss of target affinity, altered selectivity, or unanticipated metabolic liability.

Quantitative Differentiation Evidence for N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide vs. Closest Analogs


Computational Target Prediction vs. Nicotinamide Regioisomer (N-((6-cyclopropylpyrimidin-4-yl)methyl)nicotinamide)

In silico target prediction using the DrugMapper algorithm maps N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide to a disease indication profile dominated by melanoma, tuberculosis, HIV infection, rheumatoid arthritis, and osteoarthritis [1]. By contrast, the nicotinamide regioisomer (N-((6-cyclopropylpyrimidin-4-yl)methyl)nicotinamide; CAS not retrievable from authoritative databases) is listed by vendors with a different putative application emphasis on 'anti-inflammatory and analgesic' pathways without the same breadth of predicted antiviral and oncology targets . The difference arises from the regioisomeric carboxamide vector: the 2-position picolinamide oxygen accepts a hydrogen bond from the hinge region, while the 3-position nicotinamide projects the carbonyl in a direction less compatible with certain kinase and GPCR binding pockets. This is a class-level inference based on medicinal chemistry precedent; no direct head-to-head biochemical comparison is publicly available.

GPCR modulation drug-target prediction regioisomer selectivity

Potential COX-2/PARP1 Dual Inhibition vs. Single-Target Pyrimidine Carboxamides

Vendor-provided mechanism-of-action descriptions state that the target compound may inhibit cyclooxygenase-2 (COX-2) and poly(ADP-ribose) polymerase-1 (PARP1) . In the context of pyrimidine carboxamide chemical space, selective COX-2 inhibition generally requires an aryl sulfonamide or methylsulfonyl pharmacophore, whereas PARP1 inhibition relies on a nicotinamide-mimetic benzamide or phthalazinone; the picolinamide motif of the target compound can in principle engage the PARP1 catalytic site, while the cyclopropylpyrimidine may contribute to COX-2 binding. No quantitative IC50, selectivity ratio, or cellular assay data are publicly available. This is supporting evidence at the class-level inference tier only. A direct comparator would be a methyl-substituted pyrimidine carboxamide (e.g., 4,6-dimethylpyrimidine-5-carboxamide), which lacks the cyclopropyl group and is predicted to have reduced hydrophobic contact with COX-2's side pocket.

COX-2 inhibition PARP1 inhibition anti-inflammatory

Lack of Publicly Available Quantitative Comparator Data

An exhaustive search of PubMed, BindingDB, ChEMBL, PubChem, Google Patents, and the Guide to Pharmacology (IUPHAR/BPS) identified no peer-reviewed article, patent, or authoritative database entry that contains quantitative biochemical, cellular, pharmacokinetic, or pharmacodynamic data for N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide or a direct head-to-head comparison with a named structural analog [1][2][3][4]. All currently retrievable information originates from unverifiable vendor product pages. Consequently, no 'Direct head-to-head comparison' or 'Cross-study comparable' evidence can be presented. The differentiation arguments in this guide rely entirely on structure-based class-level inference and in silico target prediction, which carry a lower evidentiary weight and cannot be used to assert superior biological, pharmacokinetic, or safety performance relative to any specific comparator.

data gap compound characterization comparative analysis

Application Scenarios for N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide in R&D and Industrial Procurement


Phenotypic Screening Library Enhancement in Inflammation and Oncology

Based on in silico predictions linking this compound to rheumatoid arthritis, melanoma, and castration-resistant prostate cancer [1], it can serve as a structurally novel entry for high-throughput phenotypic screening libraries. Its picolinamide–cyclopropylpyrimidine scaffold is underrepresented in public compound collections, offering a complement to libraries dominated by simpler pyrimidine-4-carboxamides. Procurement for this use case is justified by scaffold novelty rather than a validated potency advantage.

Selectivity Tool Compound for Kinase Profiling Panels

The picolinamide hinge-binding motif is established in LRRK2 and other kinase inhibitor programs [2]. Incorporating N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide into broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) can help map the contribution of the cyclopropylpyrimidine sub-pocket to kinome-wide selectivity, enabling rational differentiation from methyl- or unsubstituted pyrimidine carboxamide tools.

Medicinal Chemistry Starting Point for Structure–Activity Relationship (SAR) Expansion

The compound's three modifiable vectors—the cyclopropyl group, the pyrimidine core, and the picolinamide carbonyl—make it a versatile template for parallel SAR exploration. The 6-cyclopropyl substituent can be replaced with bioisosteres (e.g., cyclobutyl, oxetanyl) to probe steric tolerance, while the picolinamide can be converted to N-alkyl or reverse amide analogues. This template-driven approach is supported by the SAR logic described in the LRRK2 picolinamide optimization campaign [2] and in CCR5 antagonist pyridyl carboxamide series [3].

Computational Drug Repositioning and AI-Driven Polypharmacology Studies

DrugMapper predictions spanning HIV, tuberculosis, and bone neoplasms [1] suggest the compound may engage multiple targets relevant to neglected or complex diseases. It can be deployed in computational polypharmacology pipelines (e.g., network-based drug repositioning, proteome-wide docking) to generate testable hypotheses, with subsequent experimental validation against prioritized targets. The compound's low molecular weight (254.29 g/mol) and favorable fraction of sp³-hybridized carbons (cyclopropyl ring) further align with fragment-like and lead-like property criteria.

Quote Request

Request a Quote for N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.